Tomatine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

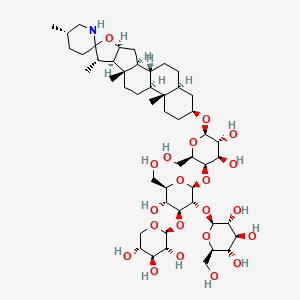

Tomatine, also known as α-tomatine or lycopersicin, is a glycoalkaloid found predominantly in the stems and leaves of tomato plants (Solanum lycopersicum). It is present in much lower concentrations in the fruits. Chemically pure this compound is a white crystalline solid at standard temperature and pressure. Historically, this compound was considered toxic, which led to the misconception that tomatoes were poisonous. it has since been recognized for its various beneficial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tomatine can be extracted from green tomatoes, which are often considered agricultural waste. The extraction process involves several steps:

Harvesting and Sorting: Green tomatoes are separated from red tomatoes using a color-sorting machine.

Extraction: The tomatoes are then processed to extract this compound using solvents such as methanol, ethanol, dioxane, and propylene glycol. The extraction process typically involves maceration and filtration.

Purification: The crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate pure this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from green tomatoes, followed by purification using advanced chromatographic techniques. The process is optimized to maximize yield and purity while minimizing waste and environmental impact .

Analyse Des Réactions Chimiques

Tomatine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tomatidine, its aglycone form.

Reduction: Reduction reactions can convert this compound into other glycoalkaloid derivatives.

Substitution: this compound can undergo substitution reactions where its glycosidic bonds are cleaved and replaced with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acidic or basic conditions to facilitate glycosidic bond cleavage.

Major Products:

Tomatidine: Formed through oxidation.

Various Glycoalkaloid Derivatives: Formed through reduction and substitution reactions

Applications De Recherche Scientifique

Anticancer Properties

Tomatine exhibits potent anticancer effects against various human cancer cell lines.

Case Studies

- Hepatocellular Carcinoma : In studies involving HepG2 liver cancer cells, this compound demonstrated an IC50 value of 43 μg/ml, significantly inhibiting cell growth and inducing apoptosis .

- Leukemia : α-Tomatine was found to inhibit growth and induce apoptosis in HL-60 human myeloid leukemia cells, comparable to conventional chemotherapy agents .

- Breast and Colon Cancer : this compound-rich extracts from green tomatoes inhibited growth in MCF-7 breast cancer and HT-29 colon cancer cell lines .

Antimicrobial Activity

This compound's antimicrobial properties extend to various pathogens, making it a potential candidate for agricultural and medical applications.

Case Studies

- Research indicates that this compound is effective against a range of bacteria and fungi, suggesting its use as a natural pesticide in agriculture .

- Studies have demonstrated that this compound can stimulate immune responses against foodborne pathogens, enhancing host defense mechanisms .

Plant Defense Mechanisms

This compound plays a crucial role in plant defense by deterring herbivores and pathogens.

Role in Plant Defense

This compound acts as a natural pesticide, providing resistance against various pests and diseases. Its production is part of the plant's defense strategy against biotic stressors.

Research Findings

- Studies have shown that tomato plants secrete this compound into the rhizosphere, influencing the bacterial community composition and enhancing resistance against soil-borne pathogens .

Nutritional Aspects

This compound is also recognized for its potential health benefits when consumed as part of the diet.

Health Benefits

Mécanisme D'action

Tomatine exerts its effects through two primary mechanisms:

Comparaison Avec Des Composés Similaires

Solanine: Found in potatoes, known for its toxic properties.

Chaconine: Another glycoalkaloid in potatoes, similar in structure to solanine.

Dehydrotomatine: An isomer of this compound found in tomatoes .

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Activité Biologique

Tomatine, a glycoalkaloid primarily found in tomatoes (Solanum lycopersicum), has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects, as well as its role in plant defense mechanisms.

Chemical Structure and Properties

This compound is composed of an aglycone moiety called tomatidine linked to a sugar moiety, specifically lycotetraose. Its structure allows it to exhibit surfactant properties, which are crucial for its biological activities. The compound is predominantly concentrated in the leaves and unripe fruits of the tomato plant, with concentrations decreasing as the fruit ripens .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Mechanism of Action : The biocidal activity has been attributed to this compound's interaction with sterols in microbial cell membranes, leading to pore formation and subsequent cell lysis. This mechanism is particularly effective against fungal pathogens due to this compound's interference with ergosterol biosynthesis .

- Research Findings : A study reported that this compound-rich extracts demonstrated potent antifungal activity, inhibiting the growth of various fungal strains. The minimum inhibitory concentration (MIC) values for this compound against certain pathogens were found to be notably low, indicating its efficacy .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory properties, which may have implications for chronic disease management.

- Mechanism : It is suggested that this compound modulates immune responses by enhancing Th1/Th2 responses and influencing cytokine production . This modulation can lead to reduced inflammation in various conditions.

- Case Study : In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties.

- Mechanism : this compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function. These effects are attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

- Research Insights : A recent study highlighted that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 15–30 µM, demonstrating its potential as a chemotherapeutic agent .

Role in Plant Defense

This compound plays a crucial role in the tomato plant's defense against herbivores and pathogens.

- Defense Mechanism : The secretion of this compound from tomato roots influences the composition of rhizosphere microbial communities, promoting beneficial bacteria while suppressing harmful ones. This ecological interaction enhances the plant's resilience against diseases .

- Experimental Findings : Studies have shown that genetically modified tomato plants with reduced this compound levels exhibited increased susceptibility to bacterial infections, underscoring the compound's importance in plant immunity .

Propriétés

Numéro CAS |

17406-45-0 |

|---|---|

Formule moléculaire |

C50H83NO21 |

Poids moléculaire |

1034.2 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(5'S,6S,7S,9S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3/t20-,21-,22?,23-,24?,25?,26?,27+,28?,29+,30+,31+,32?,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49-,50-/m0/s1 |

Clé InChI |

REJLGAUYTKNVJM-LBPMSWKISA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |

SMILES isomérique |

C[C@H]1CC[C@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |

Apparence |

Solid powder |

Color/Form |

NEEDLES FROM METHANOL WHITE CRYSTALS |

melting_point |

263-268 °C |

Key on ui other cas no. |

17406-45-0 |

Description physique |

White solid; [HSDB] Faintly beige powder; [MSDSonline] |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tomatine; Lycopersicin; NSC 234440; NSC 9223; α-Tomatine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.